molecular formula C20H20N2O5S3 B6560730 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 946296-13-5

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Cat. No.: B6560730
CAS No.: 946296-13-5
M. Wt: 464.6 g/mol
InChI Key: BTVUKSZTRLYWQW-UHFFFAOYSA-N
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Description

“N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are known for their wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Mechanism of Action

Target of Action

The primary target of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is tubulin , a globular protein that is the main component of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin by strongly binding to the colchicine-binding site . This binding inhibits the assembly of purified tubulin, leading to the disruption of microtubule dynamics .

Biochemical Pathways

The compound’s interaction with tubulin affects several biochemical pathways. It causes cell cycle arrest at the G2/M phase, as indicated by the accumulation of G2/M phase cells . This arrest is associated with the up-regulation of cyclin B1 , phosphorylation of Cdc25C , and dephosphorylation of Cdc2 . The compound also triggers the apoptotic signaling pathway , involving Bcl-2 phosphorylation, cytochrome c translocation, and activation of the caspase-9 and caspase-3 cascades .

Result of Action

The compound’s action results in significant cell cycle arrest and induction of apoptosis . These effects lead to the inhibition of cell proliferation and ultimately, the death of cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of multidrug resistance proteins can affect the compound’s efficacy . This compound has been shown to be effective against various resistant and nonresistant cancer cell lines, despite the status of multidrug resistance or other resistance factors .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S3/c1-27-17-7-9-18(10-8-17)30(25,26)22-12-2-4-15-14-16(6-11-19(15)22)21-29(23,24)20-5-3-13-28-20/h3,5-11,13-14,21H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVUKSZTRLYWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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